Trichloro(cyclooctyl)silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

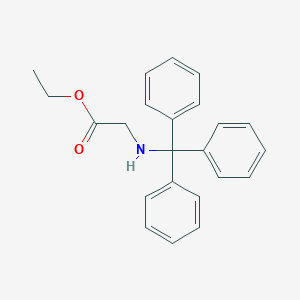

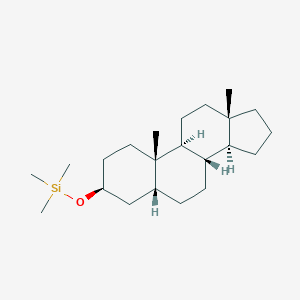

Trichloro(cyclooctyl)silane is a compound with the molecular formula C8H15Cl3Si . It is also known by other names such as CYCLOOCTYLTRICHLOROSILANE and Cyclooctane, (trichlorosilyl)- . The molecular weight of this compound is 245.6 g/mol .

Synthesis Analysis

The synthesis of trichloro(cyclooctyl)silane involves the hydrosilylation reaction of alkenes, which is a significant catalytic reaction in the silicon industry . This compound is synthesized on an industrial scale as a key intermediate to access various silane coupling agents . An efficient hydrosilylation reaction of allyl chloride with trichlorosilane has been achieved using the Rh(I) catalyst . This catalyst enables drastically improved efficiency and selectivity compared to conventional Pt catalysts .

Molecular Structure Analysis

The InChI representation of trichloro(cyclooctyl)silane is InChI=1S/C8H15Cl3Si/c9-12(10,11)8-6-4-2-1-3-5-7-8/h8H,1-7H2 . The Canonical SMILES representation is C1CCCC(CCC1)Si(Cl)Cl .

Chemical Reactions Analysis

The hydrosilylation reaction, which achieves the addition of hydrosilanes to alkenes, is one of the most important catalytic reactions in the silicon industry . This reaction has been employed in the production of various organosilicon compounds that are used as synthetic precursors as well as in the curing of silicone products .

Physical And Chemical Properties Analysis

Trichloro(cyclooctyl)silane has a molecular weight of 245.6 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 0 . The compound has a rotatable bond count of 0 . The exact mass of the compound is 244.000860 g/mol , and its monoisotopic mass is also 244.000860 g/mol . The topological polar surface area of the compound is 0 Ų .

Scientific Research Applications

Preparation of Highly-Hydrophobic Antibacterial Fabric

Trichloro(octadecyl)silane (OTS) has been used to create highly-hydrophobic antibacterial fabric . The fabric was coated with OTS using an immersion method, and the surface hydrophilicity, roughness, and chemical structure were evaluated. The fabric demonstrated outstanding antibacterial activity, reducing the adhesion of E. coli and S. iniae by about 60% and 95%, respectively .

Surface Modification

Silane coupling agents, such as Trichloro(octadecyl)silane, have been used for surface modification . They introduce functional groups onto the surfaces of particles, improving the adhesion of the inorganic/polymer interface .

Synthesis in Nanoparticles

Amino-silanized surfaces, which can be achieved using silane coupling agents like Trichloro(octadecyl)silane, are used in the synthesis of nanoparticles .

Ligand Immobilization

Silane coupling agents are also used in ligand immobilization . This process involves attaching a ligand to a surface, which can be useful in various applications, such as drug delivery and biosensors .

Dyes and Organic Polymers

The use of silane coupling agents extends to the field of dyes and organic polymers . They can help improve the properties of these materials, making them more suitable for various applications .

Water Treatment

Silane coupling agents have been used in water treatment processes . They can help improve the efficiency of these processes, leading to cleaner and safer water .

Polymer Composites and Coatings

Silane coupling agents play a crucial role in the development of polymer composites and coatings . They can enhance the properties of these materials, making them more durable and effective .

Environment-Friendly Fabrication Process

The use of dimethoxy-type silane-coupling agents, such as Trichloro(octadecyl)silane, has led to the development of an environment-friendly fabrication process . This process results in improved mechanical, physical, swelling, and dynamic viscoelastic properties of composites .

Mechanism of Action

Target of Action

Trichloro(cyclooctyl)silane (TCS) is a linear alkylsilane . It is primarily used as a modifying agent that creates a low-cost hydrophobic surface with high thermo-mechanical stability . The primary targets of TCS are the hydroxyl groups present on various surfaces .

Mode of Action

TCS contains hydrolysable groups that form a covalent bond with the hydroxyl groups present on the surface . This interaction modifies the surface, making it hydrophobic and thermally stable .

Biochemical Pathways

It is known that tcs plays a significant role in the synthesis of polycrystalline silicon . It is involved in various trichlorosilane synthesis processes such as direct chlorination, conversion, hydrochlorination of silicon, and redistribution of anti-disproportioning reaction .

Result of Action

The primary result of TCS’s action is the creation of a hydrophobic and thermally stable surface . This modification can be beneficial in various applications, including the production of polycrystalline silicon and the fabrication of organic field effect transistors .

Action Environment

The action of TCS can be influenced by environmental factors. For instance, TCS is sensitive to moisture , and its reactivity can be affected by the presence of water or humidity in the environment. Moreover, TCS should be stored and handled away from fire sources and high-temperature environments to prevent fire or explosion . It should also avoid contact with oxidizing agents and strong bases to prevent hazardous reactions .

Safety and Hazards

Future Directions

The hydrosilylation reaction, which is used in the synthesis of trichloro(cyclooctyl)silane, is of great importance in the silicon industry . The development of base-metal catalysts due to increased emphasis on environmental sustainability is a significant area of research . The use of the Rh(I) catalyst in the hydrosilylation reaction represents a promising direction for future research .

properties

IUPAC Name |

trichloro(cyclooctyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl3Si/c9-12(10,11)8-6-4-2-1-3-5-7-8/h8H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHDYIKCZDBWQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)[Si](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629398 |

Source

|

| Record name | Trichloro(cyclooctyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trichloro(cyclooctyl)silane | |

CAS RN |

18290-59-0 |

Source

|

| Record name | Trichloro(cyclooctyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.